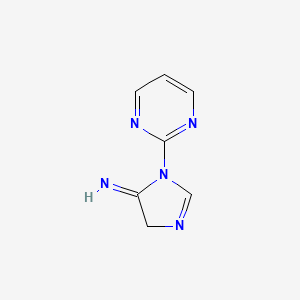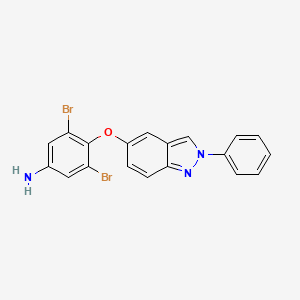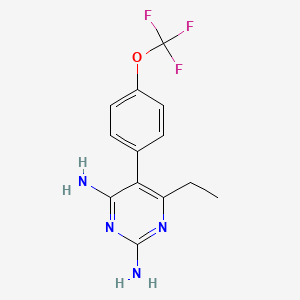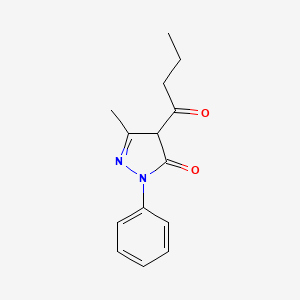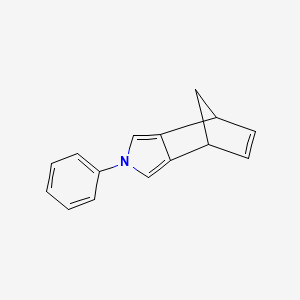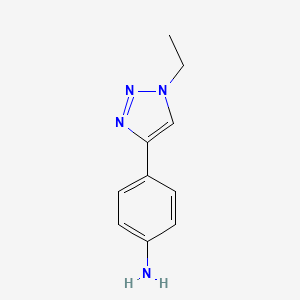![molecular formula C9H10N2O2 B12925673 2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 93673-21-3](/img/structure/B12925673.png)
2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the cyclization of 3-(furan-3-ylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Preparation of furan-3-ylmethyl intermediates.
- Cyclization with pyrazole precursors under controlled temperature and pressure.
- Purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
- Oxidation products include furan-3-carboxylic acid derivatives.
- Reduction products include dihydropyrazole derivatives.
- Substitution products include halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.
Comparison with Similar Compounds
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other furan-pyrazole derivatives, such as 1-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(furan-3-ylmethyl)-3-ethyl-1H-pyrazol-5(4H)-one.
Uniqueness: The specific substitution pattern on the furan and pyrazole rings imparts unique chemical and biological properties to 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one, making it a valuable compound for research and development.
Properties
CAS No. |
93673-21-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(furan-3-ylmethyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-7-4-9(12)11(10-7)5-8-2-3-13-6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
SQIBYKZYAGQPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


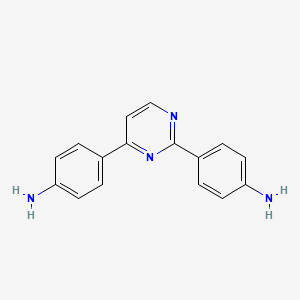
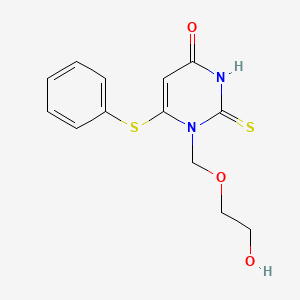

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
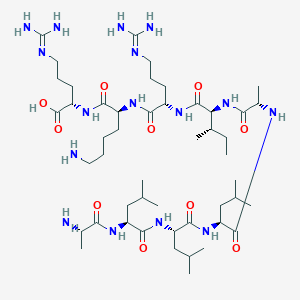
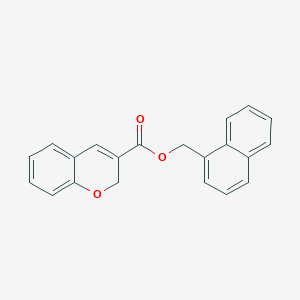
![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)

